molecular formula C16H19N3O4 B11065270 4-(4-{[(2-ethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid

4-(4-{[(2-ethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B11065270
M. Wt: 317.34 g/mol
InChI Key: SDOFKNOITAFDDV-UHFFFAOYSA-N
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Description

4-{4-[(2-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is a synthetic organic compound known for its applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring and an ethoxybenzoyl group. It is primarily used in biochemical and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Ethoxybenzoyl Group: The ethoxybenzoyl group is introduced via an acylation reaction using ethoxybenzoyl chloride and a suitable base.

    Coupling with Butanoic Acid: The final step involves coupling the pyrazole derivative with butanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of 4-{4-[(2-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxybenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-{4-[(2-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[(2-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression.

Comparison with Similar Compounds

4-{4-[(2-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid can be compared with other similar compounds, such as:

    4-[(2-ethoxybenzoyl)amino]benzoic acid: Similar structure but lacks the pyrazole ring.

    4-[(2-ethoxybenzoyl)amino]butanoic acid: Similar structure but lacks the pyrazole ring and has a different functional group.

    4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid: Similar structure but with variations in the substituents.

The uniqueness of 4-{4-[(2-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

4-[4-[(2-ethoxybenzoyl)amino]pyrazol-1-yl]butanoic acid

InChI

InChI=1S/C16H19N3O4/c1-2-23-14-7-4-3-6-13(14)16(22)18-12-10-17-19(11-12)9-5-8-15(20)21/h3-4,6-7,10-11H,2,5,8-9H2,1H3,(H,18,22)(H,20,21)

InChI Key

SDOFKNOITAFDDV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CN(N=C2)CCCC(=O)O

Origin of Product

United States

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